N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide
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Description
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H8BrF3N2O3 and its molecular weight is 389.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.96704 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of TCMDC-123520, also known as CBDivE_012119 or N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-123520 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-123520 has been solved . This interaction leads to the inhibition of PfCLK3, thereby disrupting the RNA splicing process essential for the survival of the parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-123520 affects the RNA splicing process in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, affecting the survival of the parasite .
Pharmacokinetics
Result of Action
The inhibition of PfCLK3 by TCMDC-123520 results in the disruption of the RNA splicing process, which is essential for the survival of the malarial parasite . This leads to the death of the parasite, demonstrating the compound’s parasiticidal activity .
Biochemical Analysis
Biochemical Properties
TCMDC-123520 plays a vital role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect various signaling pathways within the cell. For instance, TCMDC-123520 interacts with protein kinase PfCLK3, which is crucial for the regulation of RNA splicing in the malarial parasite Plasmodium falciparum . By inhibiting PfCLK3, TCMDC-123520 disrupts the parasite’s life cycle, making it a potential candidate for antimalarial drug development.
Cellular Effects
The effects of TCMDC-123520 on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, TCMDC-123520 has been observed to affect the phosphorylation state of proteins involved in cell cycle regulation and apoptosis. This compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, TCMDC-123520’s impact on gene expression can lead to changes in the production of proteins that are essential for cell survival and proliferation.
Molecular Mechanism
At the molecular level, TCMDC-123520 exerts its effects through specific binding interactions with biomolecules. It binds to the active site of protein kinases, inhibiting their enzymatic activity. This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that are critical for cell growth and survival. For example, TCMDC-123520’s binding to PfCLK3 involves interactions with the kinase’s hinge region, leading to the inhibition of its activity and subsequent effects on RNA splicing . This molecular mechanism underscores the compound’s potential as a therapeutic agent for diseases involving dysregulated kinase activity.
Temporal Effects in Laboratory Settings
The stability and degradation of TCMDC-123520 in laboratory settings are important factors that influence its effectiveness. Studies have shown that TCMDC-123520 remains stable under various conditions, maintaining its inhibitory activity over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In vitro and in vivo studies have demonstrated that the long-term effects of TCMDC-123520 on cellular function include sustained inhibition of target kinases and prolonged disruption of cellular processes . These findings are crucial for optimizing the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of TCMDC-123520 vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant toxicity. At higher doses, TCMDC-123520 can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal therapeutic dose that maximizes efficacy while minimizing toxicity. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome.
Metabolic Pathways
TCMDC-123520 is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are mediated by enzymes such as cytochrome P450s and transferases . The metabolites of TCMDC-123520 can have varying levels of activity and toxicity, influencing the overall pharmacokinetic profile of the compound. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of TCMDC-123520 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, TCMDC-123520 can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of TCMDC-123520 is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that TCMDC-123520 can localize to the nucleus, where it interacts with nuclear proteins involved in gene regulation . Additionally, the compound can be found in the cytoplasm, where it affects signaling pathways and metabolic processes. The subcellular distribution of TCMDC-123520 is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N2O3/c15-12-5-4-9(7-11(12)14(16,17)18)19-13(21)8-2-1-3-10(6-8)20(22)23/h1-7H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAXHZKFFVTTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.